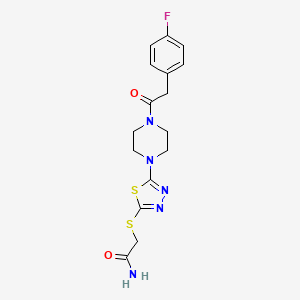

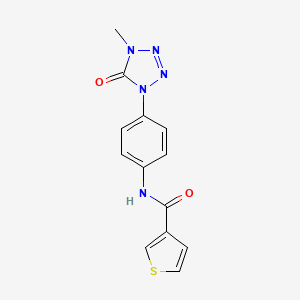

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with tetrazole and thiophene moieties are widely studied due to their potential biological activities . Tetrazoles are known for their use in drug design due to their bioisosteric relationship with the carboxylate group . Thiophenes are aromatic compounds that are also found in various biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of dihydro-5-(4,5-dihydro-3-methyl-5-oxo-1phenyl-1H-pyrazole) heterocyclic derivatives was developed via Knoevenagel condensation reaction followed by Michael addition using L-proline as a catalyst .Molecular Structure Analysis

The molecular structure of similar compounds can be determined by various spectroscopic techniques such as FTIR, proton NMR, 13C NMR, and UV–Visible .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. For example, the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide can yield a variety of thiazolyl-pyrazole derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined by various techniques. For example, in IR spectra, synthesized compounds showed an absorption band at 2934.96–2920.80 cm−1 which was assigned to an alkyl stretch (–CH2–), and the 1444–1580 cm−1 absorption assigned to aromatic C=C stretching .Scientific Research Applications

Synthesis and Antimicrobial Activities

- Application : This compound and its derivatives have been synthesized and studied for their antimicrobial activities. Research indicates significant activities against various bacterial and fungal strains, highlighting its potential in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2012).

Anticancer Evaluation

- Application : Thiophene derivatives, which include structures similar to the compound , have been evaluated for their anticancer activities. Studies show that these compounds exhibit moderate to excellent anticancer activity against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Analgesic and Anti-inflammatory Activities

- Application : Research has been conducted on thiophene-3-carboxamide derivatives for their potential analgesic and anti-inflammatory activities. These studies suggest the potential therapeutic uses of these compounds in treating pain and inflammation (Deep, Jain, Sharma, Phogat, & Malhotra, 2012).

Antidiabetic Screening

- Application : N-substituted derivatives of thiophene-3-carboxamide have been synthesized and evaluated for their antidiabetic activity, particularly through α-amylase inhibition assays. These findings open up possibilities for their use in diabetes treatment (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Antiallergic Agents

- Application : Compounds structurally related to N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide have been explored for their antiallergic properties. Research suggests that certain derivatives can be significantly more potent than standard antiallergic drugs (Honma, Oda, Hashiyama, Hanamoto, Nakai, Inoue, Ishida, Takeda, Ono, & Tsuzurahara, 1983).

Mechanism of Action

The mechanism of action of these compounds can vary greatly depending on their structure and the target they interact with. For instance, some compounds show promising binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR), suggesting potential anticancer activity .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2S/c1-17-13(20)18(16-15-17)11-4-2-10(3-5-11)14-12(19)9-6-7-21-8-9/h2-8H,1H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAZYQKSHNFHNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,4R,5S,6R)-2-[[(2S,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-6-methyl-2-[(3R,6R,8S,10S,12S,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/no-structure.png)

![(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2992386.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B2992388.png)

![N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-6-chloropyrazine-2-carboxamide](/img/structure/B2992389.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2992391.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992400.png)